N~1~,N~4~-Dichlorobutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dichlorobutanediamide is an organic compound with the molecular formula C4H8Cl2N2O2 It is a derivative of butanediamide, where two chlorine atoms are substituted at the N1 and N4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Dichlorobutanediamide can be synthesized through several methods. One common approach involves the reaction of butanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction typically proceeds as follows:
C4H8N2O2+2SOCl2→C4H8Cl2N2O2+2SO2+2HCl
This method requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dichlorobutanediamide may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dichlorobutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like ammonia (NH~3~) or amines can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~1~,N~4~-Dichlorobutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Dichlorobutanediamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dichlorobutanediamide: Similar in structure but with different substitution patterns.
N,N-Dichloroacetamide: A related compound with a shorter carbon chain.
N,N-Dichloropropanediamide: Another related compound with a different carbon chain length.
Uniqueness
N~1~,N~4~-Dichlorobutanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
64955-30-2 |
---|---|
Molecular Formula |
C4H6Cl2N2O2 |
Molecular Weight |
185.01 g/mol |
IUPAC Name |
N,N'-dichlorobutanediamide |
InChI |
InChI=1S/C4H6Cl2N2O2/c5-7-3(9)1-2-4(10)8-6/h1-2H2,(H,7,9)(H,8,10) |
InChI Key |
LUYCJQWDIQOCJW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCl)C(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.